Triheptadecanoin
Triheptadecanoin
1,2,3-Triheptadecanoyl glycerol is a triacylglycerol that contains heptadecanoic acid at the sn-1, sn-2, and sn-3 positions.
TG(17:0/17:0/17:0), also known as triheptadecanoin, 8CI or trimargarin, belongs to the class of organic compounds known as triacylglycerols. These are glycerides consisting of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages. Thus, TG(17:0/17:0/17:0) is considered to be a triradylglycerol lipid molecule. TG(17:0/17:0/17:0) exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. TG(17:0/17:0/17:0) has been found in human adipose tissue tissue, and has also been primarily detected in blood. Within the cell, TG(17:0/17:0/17:0) is primarily located in the membrane (predicted from logP) and adiposome.
TG(17:0/17:0/17:0) is a triacylglycerol 51:0.
TG(17:0/17:0/17:0), also known as triheptadecanoin, 8CI or trimargarin, belongs to the class of organic compounds known as triacylglycerols. These are glycerides consisting of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages. Thus, TG(17:0/17:0/17:0) is considered to be a triradylglycerol lipid molecule. TG(17:0/17:0/17:0) exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. TG(17:0/17:0/17:0) has been found in human adipose tissue tissue, and has also been primarily detected in blood. Within the cell, TG(17:0/17:0/17:0) is primarily located in the membrane (predicted from logP) and adiposome.
TG(17:0/17:0/17:0) is a triacylglycerol 51:0.
Brand Name:
Vulcanchem
CAS No.:
2438-40-6
VCID:
VC20862543
InChI:
InChI=1S/C54H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-52(55)58-49-51(60-54(57)48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)50-59-53(56)47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h51H,4-50H2,1-3H3
SMILES:
CCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCC
Molecular Formula:
C54H104O6
Molecular Weight:
849.4 g/mol
Triheptadecanoin
CAS No.: 2438-40-6
Cat. No.: VC20862543
Molecular Formula: C54H104O6
Molecular Weight: 849.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 1,2,3-Triheptadecanoyl glycerol is a triacylglycerol that contains heptadecanoic acid at the sn-1, sn-2, and sn-3 positions. TG(17:0/17:0/17:0), also known as triheptadecanoin, 8CI or trimargarin, belongs to the class of organic compounds known as triacylglycerols. These are glycerides consisting of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages. Thus, TG(17:0/17:0/17:0) is considered to be a triradylglycerol lipid molecule. TG(17:0/17:0/17:0) exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. TG(17:0/17:0/17:0) has been found in human adipose tissue tissue, and has also been primarily detected in blood. Within the cell, TG(17:0/17:0/17:0) is primarily located in the membrane (predicted from logP) and adiposome. TG(17:0/17:0/17:0) is a triacylglycerol 51:0. |
|---|---|
| CAS No. | 2438-40-6 |
| Molecular Formula | C54H104O6 |
| Molecular Weight | 849.4 g/mol |
| IUPAC Name | 2,3-di(heptadecanoyloxy)propyl heptadecanoate |
| Standard InChI | InChI=1S/C54H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-52(55)58-49-51(60-54(57)48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)50-59-53(56)47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h51H,4-50H2,1-3H3 |
| Standard InChI Key | FBFWDBGUSMGXPI-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCC |
| Canonical SMILES | CCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCC |
| Appearance | Assay:≥95%A crystalline solid |
| Melting Point | 64°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator